molecular formula C14H23N5 B11743305 {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine

{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11743305
M. Wt: 261.37 g/mol
InChI Key: SHOXWPMWIBDGFY-UHFFFAOYSA-N
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Description

{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by its unique structure, which includes two pyrazole rings substituted with butan-2-yl and ethyl groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Pyrazole Rings: The initial step involves the formation of the pyrazole rings through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Substitution Reactions: The pyrazole rings are then subjected to substitution reactions to introduce the butan-2-yl and ethyl groups. This can be achieved using alkyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Coupling Reactions: The final step involves the coupling of the substituted pyrazole rings through a nucleophilic substitution reaction, typically using a suitable amine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides, amines, or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a strong base, amines in the presence of a coupling agent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction may produce pyrazole amines.

Scientific Research Applications

{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(butan-2-yl)-1H-pyrazole
  • 1-ethyl-1H-pyrazole
  • 1-(butan-2-yl)-3-methyl-1H-pyrazole

Uniqueness

{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine is unique due to its dual pyrazole structure with distinct substituents This structural feature imparts specific chemical and biological properties that differentiate it from other similar compounds

Properties

Molecular Formula

C14H23N5

Molecular Weight

261.37 g/mol

IUPAC Name

N-[(2-butan-2-ylpyrazol-3-yl)methyl]-1-(2-ethylpyrazol-3-yl)methanamine

InChI

InChI=1S/C14H23N5/c1-4-12(3)19-14(7-9-17-19)11-15-10-13-6-8-16-18(13)5-2/h6-9,12,15H,4-5,10-11H2,1-3H3

InChI Key

SHOXWPMWIBDGFY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=CC=N1)CNCC2=CC=NN2CC

Origin of Product

United States

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